molecular formula C10H16Br2N2O B142138 对-(1-哌嗪基)苯酚二氢溴酸盐 CAS No. 38869-37-3

对-(1-哌嗪基)苯酚二氢溴酸盐

货号 B142138
CAS 编号: 38869-37-3
分子量: 340.05 g/mol
InChI 键: IRGIAGAHMWSRKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound p-(1-Piperazinyl)phenol dihydrobromide is a derivative of piperazine, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical reactions and their ability to form various pharmacologically active compounds.

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the formation of highly conjugated bisindolyl-p-quinone derivatives, showcasing the reactivity of piperazine phenols under electrochemical conditions . Another synthesis approach involves the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates with various piperazines to produce piperazinyl-1,2-dihydroquinoline carboxylates . Additionally, piperazine-based dicationic Bronsted acidic ionic salts have been prepared and used as catalysts for the synthesis of various derivatives, such as (thio)barbituric acid derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral analysis . The crystal structure of related compounds, such as piperazine-1,4-diium bis 2,4,6-trinitrophenolate, has been determined by single crystal XRD analysis, revealing that it crystallizes in the monoclinic system with P21/n space group .

Chemical Reactions Analysis

Piperazine phenols undergo a variety of chemical reactions. For example, they can participate in electrochemical reactions to form bisindolyl-p-quinone derivatives . Piperazine derivatives also show reactivity in Mannich reactions, as demonstrated in the synthesis of antioxidants . Furthermore, the degradation of the piperazine ring in phenothiazine drugs leads to the formation of various metabolites, indicating the susceptibility of the piperazine ring to metabolic breakdown .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized by their spectroscopic data and their reactivity in chemical reactions. The optical properties of piperazine-1,4-diium bis 2,4,6-trinitrophenolate have been studied by UV-vis-NIR spectroscopy, revealing an optical band gap of 2.63 eV . The thermal stability of this compound was detected at 304.1°C using TG-DTA analysis . The dielectric nature and photoconductivity of the crystal have also been studied, confirming its nonlinear optical property .

科学研究应用

哌嗪衍生物在治疗中的应用

哌嗪衍生物,包括对-(1-哌嗪基)苯酚二氢溴酸盐,因其在广泛应用中的治疗潜力而被广泛研究。值得注意的是,哌嗪是药物合理设计中的一个重要部分,存在于各种具有治疗用途的药物中,如抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。对哌嗪核心的修饰显著影响了所得分子的药用潜力,表明利用这种结构开发新的治疗剂具有广阔的前景 (Rathi、Syed、Shin 和 Patel,2016)

食品中的酚类及其健康益处

酚类化合物,如对-(1-哌嗪基)苯酚衍生的化合物,因其多种健康益处而被广泛研究。这些化合物主要以可溶性共轭物和不溶性形式存在,与糖部分或细胞壁结构成分共价结合。酚类化合物具有通过食品加工释放结合酚类化合物的潜力,这可能会提高它们的生物利用度,并为不断发展的功能性食品行业做出贡献 (Acosta-Estrada、Gutiérrez-Uribe 和 Serna-Saldívar,2014)

哌嗪及其类似物在药物化学中的应用

哌嗪及其类似物,包括对-(1-哌嗪基)苯酚,显示出广泛的药物应用,强调了哌嗪作为药物化学中药效团的重要性。哌嗪衍生物合成的最新进展揭示了它们强大的药效团活性,表明开发新的治疗剂具有丰富的潜力 (Mohammed、Begum、Zabiulla 和 Khanum,2015)

哌嗪衍生物的抗分枝杆菌潜力

哌嗪衍生物的抗分枝杆菌潜力,包括与对-(1-哌嗪基)苯酚相关的衍生物,一直是近期研究的重点,显示出对结核分枝杆菌(包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株)的显著活性。这突出了哌嗪类分子在开发新的抗结核分子中的潜力,满足了对更安全、更具选择性和更具成本效益的抗分枝杆菌剂的关键需求 (Girase、Dhawan、Kumar、Shinde、Palkar 和 Karpoormath,2020)

属性

IUPAC Name

4-piperazin-1-ylphenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGIAGAHMWSRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192121
Record name p-(1-Piperazinyl)phenol dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(1-Piperazinyl)phenol dihydrobromide

CAS RN

38869-37-3
Record name p-(1-Piperazinyl)phenol dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038869373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(1-Piperazinyl)phenol dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1-piperazinyl)phenol dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(4-Hydroxyphenyl)piperezine dihydrobromide may be prepared in the following manner: a 47% aqueous solution of hydrobromic acid (720 cc) is added, over 30 minutes and at a temperature of about 20° C., to 4-(4-methoxyphenyl)piperazine dihydrochloride (70 g). The mixture is heated at boiling point for 4 hours then cooled to a temperature of about 20° C. Stirring is continued for 15 hours at this temperature, then the mixture is concentrated at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residual oil is redissolved in acetonitrile (300 cc). The precipitate formed is separated by filtration, washed with acetonitrile (2 x 50 cc) and diisopropyl ether (2 x 100 cc). 4-(4-Hydroxyphenyl)piperazine dihydrobromide (85.2 g) (m.p. greater than 260° C.) is obtained and used in the crude state in the subsequent syntheses.
[Compound]
Name
1-(4-Hydroxyphenyl)piperezine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
720 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。